2-(1,1-二氟乙基)-5-氟吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

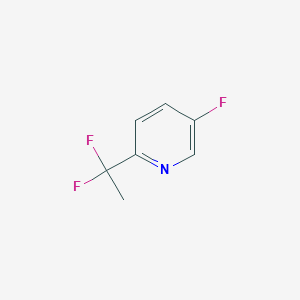

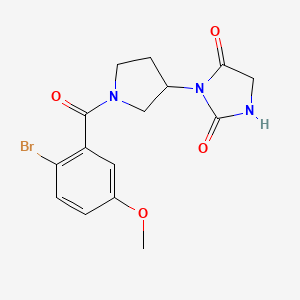

2-(1,1-Difluoroethyl)-5-fluoropyridine is a fluorinated pyridine derivative. Its structure features a pyridine ring substituted with a fluorine atom and a 1,1-difluoroethyl group. This compound is relevant in various chemical research areas, particularly in the synthesis of fluorinated heterocycles, which are important in pharmaceuticals and agrochemical industries due to their enhanced biological activity and stability.

Synthesis Analysis

The synthesis of 2-amino-5-[18F]fluoropyridines, which can be related to the synthesis of fluoropyridine derivatives, was achieved through a palladium-catalyzed reaction involving radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate. This method guarantees a successful subsequent amination reaction, demonstrating the potential for synthesizing related fluoropyridine compounds (Pauton et al., 2019).

Molecular Structure Analysis

The structure of N-fluoropyridinium trifluoromethanesulfonate provided the first experimental determination of the F-N+ bond length involving sp2 nitrogen, which is critical in understanding the molecular geometry and electron distribution in similar fluoropyridine compounds (Banks et al., 2003).

Chemical Reactions and Properties

Fluorinated pyridines, including derivatives similar to 2-(1,1-Difluoroethyl)-5-fluoropyridine, exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For instance, palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines leads to fluorosilylated products with enhanced fluorescence, indicating potential applications in materials science and organic electronics (Xiao et al., 2014).

Physical Properties Analysis

The physical properties of fluorinated pyridines significantly depend on the fluorination pattern. For example, the synthesis and characterization of fluoropyridine derivatives highlight the impact of fluorine substitution on boiling points, melting points, and solubility, critical for designing new compounds with desired physical properties (Qian et al., 1994).

Chemical Properties Analysis

The chemical properties of 2-(1,1-Difluoroethyl)-5-fluoropyridine derivatives are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the presence of fluorine atoms. The study on Pd-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine highlights the versatility and reactivity of fluoropyridine compounds in forming acyl fluorides, demonstrating the broader applicability of fluorinated pyridines in synthetic chemistry (Liang et al., 2020).

科学研究应用

合成和化学

- 各种氟吡啶衍生物的合成和分离,包括2-氯和2-氨基-5-氟吡啶,一直是化学研究的重点。这些化合物以其挥发性和碱性而闻名,并且它们与氨等其他化学试剂的反应已被研究以了解其化学行为和潜在应用(Hand & Baker, 1989)。

放射化学和医学成像

- 已合成了用于医学成像的2-氨基-5-[18F]氟吡啶,特别是在正电子发射断层扫描(PET)中的应用。这些化合物是通过钯催化反应制备的,展示了它们在诊断成像中的潜力(Pauton et al., 2019)。

无过渡金属合成

- 一项关于各种杂环的无过渡金属合成的研究,包括使用2-(2-氟吡啶-1-基)-1,1-双[(三氟甲基)磺酰基]乙基-1-化合物,突显了更环保和可持续化学过程的发展。这种方法提供了温和和可控的方法来产生化学加合物,表明了氟吡啶在绿色化学中的作用(Almendros et al., 2018)。

有机合成和化学性质

- 通过巴尔兹-施曼反应等方法合成了氟代吡啶,包括2-氟吡啶的各种衍生物。这些化合物用作各种药物的前体或中间体,并且已经研究了它们独特的化学性质和反应性(Matsumoto et al., 1984)。

作用机制

MK-7602 exhibits significant potential in treating type-2 diabetes. It functions as a DPP-4 inhibitor, which is responsible for the regulation of glucose metabolism. By inhibiting DPP-4, this compound enhances insulin secretion, reduces glucagon secretion, and improves insulin sensitivity.

安全和危害

属性

IUPAC Name |

2-(1,1-difluoroethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYSONJGCNWUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)

![8-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2491998.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)

![(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2492004.png)